Pantothenic acid

概要

説明

パントテン酸、別名ビタミンB5は、さまざまな生物学的機能に不可欠な水溶性ビタミンです。パントテン酸は、パントテン酸とβ-アラニンの組み合わせです。 「パントテン」という名前は、ギリシャ語の「pantothen」に由来し、「至る所に」を意味します。これは、ほとんどすべての食品に少量含まれているためです 。 パントテン酸は、細胞エネルギー産生やタンパク質、炭水化物、脂肪の代謝に不可欠な補酵素A(CoA)の合成に不可欠です .

作用機序

パントテン酸は、補酵素A(CoA)の合成と維持に不可欠です。補酵素Aは、脂肪酸、炭水化物、タンパク質の代謝に関与しています。 補酵素Aは、さまざまな生化学反応でアシル基のキャリアとして機能し、これらの基を異なる基質に転移することを促進します 。 CoAの活性部位にはチオール基が含まれており、これはアシル基とチオエステル結合を形成し、それらの転移を可能にします .

6. 類似の化合物との比較

パントテン酸は、補酵素Aの合成における役割のために、Bビタミンの中でユニークです。類似の化合物には、次のようなものがあります。

パンテノール: 化粧品に使用されるパントテン酸の還元型。

パントテン酸カルシウム: 栄養補助食品に使用されるより安定な形態.

ホパンテン酸: 一部の医薬品用途に使用される誘導体.

パントテン酸は、食品中の広範な存在と、エネルギー代謝や必須生体分子の生合成における重要な役割により、際立っています。

生化学分析

Biochemical Properties

Pantothenic acid plays a crucial role in biochemical reactions, primarily through its involvement in the synthesis of coenzyme A (CoA) and acyl carrier protein . Coenzyme A is essential for the synthesis and degradation of fatty acids, the transfer of acetyl and acyl groups, and various anabolic and catabolic processes . The enzyme pantothenate kinase catalyzes the phosphorylation of this compound to 4’-phosphothis compound, which is the first step in CoA biosynthesis . This process also involves interactions with cysteine and ATP .

Cellular Effects

This compound influences various cellular processes, including energy production, synthesis and degradation of proteins, carbohydrates, and fats . It is essential for the synthesis of acetylcholine, a neurotransmitter, and steroid hormones . This compound also plays a role in cell signaling pathways and gene expression by acting as a precursor to CoA, which is involved in the acetylation of proteins . This acetylation can affect the function, localization, and stability of proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the synthesis of coenzyme A (CoA) . CoA acts as a carrier molecule, allowing the entry of acyl groups into cells, which are then used as substrates in the tricarboxylic acid cycle to generate energy . This compound is phosphorylated by pantothenate kinase to form 4’-phosphothis compound, which is further converted to CoA through a series of enzymatic reactions . This process involves binding interactions with ATP and cysteine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable, but its degradation can occur under certain conditions . Long-term studies have shown that this compound supplementation can improve wound healing and reduce serum cholesterol levels . Its stability and effectiveness can be influenced by factors such as temperature and pH .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that high doses of this compound can lead to improved growth performance, reduced cholesterol levels, and enhanced wound healing . Excessive doses can also lead to adverse effects such as growth depression and elevated plasma uric acid content . It is important to determine the optimal dosage to avoid toxicity and achieve the desired therapeutic effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the synthesis of coenzyme A (CoA) and acyl carrier protein . CoA is essential for the tricarboxylic acid cycle, fatty acid oxidation, and the synthesis of fatty acids, cholesterol, and acetylcholine . This compound is phosphorylated by pantothenate kinase to form 4’-phosphothis compound, which is further converted to CoA through a series of enzymatic reactions .

Transport and Distribution

This compound is absorbed in the intestine and delivered directly into the bloodstream by active transport . It is then distributed throughout the body, with red blood cells carrying it to various tissues . Most this compound in tissues is in the form of CoA, but smaller amounts are present as acyl carrier protein or free this compound . The sodium-dependent multivitamin transporter (SMVT) is involved in the uptake of this compound into cells .

Subcellular Localization

This compound is primarily localized in the cytosol, where it is involved in the synthesis of coenzyme A (CoA) . CoA is then transported to various subcellular compartments, including mitochondria, where it plays a key role in energy metabolism . Protein acetylation, a post-translational modification involving CoA, can regulate the subcellular localization, function, and stability of many signaling molecules, transcription factors, and enzymes .

準備方法

合成経路と反応条件: パントテン酸は、化学的、化学酵素的、生物学的経路を通じて合成できます。 化学合成は、特定の条件下でパントテン酸とβ-アラニンを反応させることを伴います 。 化学酵素的方法は、反応を触媒する酵素を使用します。これは環境に優しい可能性がありますが、高価な触媒が必要になる場合があります .

工業生産方法: パントテン酸の工業生産では、しばしば微生物発酵が採用されます。 大腸菌や枯草菌などの細菌の遺伝子組み換え株は、発酵プロセスを通じてパントテン酸を生産するために使用されます 。 これらの方法は、化学合成に比べて収率が高く、環境への影響が小さいため、好まれています .

化学反応の分析

反応の種類: パントテン酸は、次のようなさまざまな化学反応を起こします。

酸化: パントテン酸は、酸化されてさまざまな誘導体を形成できます。

還元: パントテン酸は、化粧品に使用されるパンテノールを形成するために還元できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。

主な生成物:

補酵素A: パントテン酸を含む生合成によって形成されます。

パンテノール: スキンケア製品に使用される還元型.

4. 科学研究の応用

パントテン酸は、科学研究で数多くの用途があります。

化学: 補酵素Aやその他の生化学的化合物の合成における前駆体として使用されます。

生物学: 細胞の成長と代謝に不可欠です。

科学的研究の応用

Pantothenic acid has numerous applications in scientific research:

Chemistry: Used as a precursor in the synthesis of coenzyme A and other biochemical compounds.

Biology: Essential for the growth and metabolism of cells.

Medicine: Used in the treatment of conditions such as acne, wound healing, and diabetic ulceration.

Industry: Added to animal feed and dietary supplements to ensure adequate nutrition.

類似化合物との比較

Pantothenic acid is unique among the B vitamins due to its role in the synthesis of coenzyme A. Similar compounds include:

Panthenol: A reduced form of this compound used in cosmetics.

Calcium Pantothenate: A more stable form used in dietary supplements.

Hopantenic Acid: A derivative used in some pharmaceutical applications.

This compound stands out due to its widespread presence in foods and its critical role in energy metabolism and biosynthesis of essential biomolecules.

生物活性

Pantothenic acid, also known as vitamin B5, is a water-soluble vitamin that plays a crucial role in various biological processes, primarily through its incorporation into coenzyme A (CoA). This article explores the biological activity of this compound, including its metabolic pathways, physiological functions, and implications for health, supported by research findings and data tables.

Overview of this compound

This compound is essential for synthesizing CoA, which is vital for fatty acid metabolism, the Krebs cycle, and the synthesis of steroid hormones. It is synthesized in plants and microorganisms from pantoic acid and β-alanine, while humans must obtain it from dietary sources such as meat, eggs, whole grains, and vegetables .

Metabolic Pathways

The metabolism of this compound involves several key steps leading to the formation of CoA. The following table summarizes the metabolic pathway:

| Step | Enzyme | Product | Notes |

|---|---|---|---|

| 1 | Pantothenate kinase (CoaA) | 4'-phosphopantothenate | First phosphorylation step; regulated by CoA levels. |

| 2 | 4'-phosphopantothenoylcysteine synthase (CoaB) | 4'-phosphopantothenoylcysteine | Condensation with cysteine. |

| 3 | 4'-phosphopantothenoylcysteine decarboxylase (CoaC) | 4'-phosphopantetheine | Decarboxylation reaction. |

| 4 | Phosphopantetheine adenyltransferase (CoaD) | Dephospho-CoA | Rate-limiting step in CoA synthesis. |

| 5 | Dephospho-CoA kinase (CoaE) | CoA | Final product essential for various metabolic functions. |

As illustrated, the synthesis of CoA from this compound involves multiple enzymatic reactions that are crucial for energy metabolism and biosynthetic processes .

Physiological Functions

This compound serves several physiological roles:

- Energy Metabolism : CoA is integral to the Krebs cycle and fatty acid oxidation, facilitating ATP production.

- Synthesis of Hormones : It aids in synthesizing steroid hormones from cholesterol.

- Neurotransmitter Synthesis : Involved in synthesizing acetylcholine, a key neurotransmitter .

Case Studies and Research Findings

- Deficiency Impacts : Research indicates that this compound deficiency can lead to symptoms such as fatigue, irritability, and impaired cognitive function. A study involving rats found that inadequate levels resulted in compromised testicular function and reduced reproductive capacity .

- Clinical Applications : Clinical studies have shown that supplementation can improve symptoms related to chronic fatigue syndrome and enhance recovery post-surgery by supporting metabolic processes .

- Bioavailability Studies : A study assessed the bioavailability of this compound from various food sources and found that animal-based foods provided higher absorption rates compared to plant sources due to differences in matrix composition .

特性

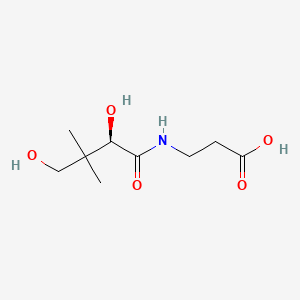

IUPAC Name |

3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO5/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13/h7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHOKWGTUZJEAQD-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(C(=O)NCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CO)[C@H](C(=O)NCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023417 | |

| Record name | Pantothenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Viscous liquid; Unstable and extremely hygroscopic; [Merck Index], Solid | |

| Record name | Pantothenic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19045 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Pantothenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000210 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble, Very soluble in water, benzene, ethyl ether, Freely soluble in water, ethyl acetate, dioxane, glacial acetic acid; Moderately soluble in ether, amyl alcohol. Practically insoluble in benzene, chloroform., 1000.0 mg/mL | |

| Record name | Pantothenic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01783 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Pantothenic Acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1020 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pantothenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000210 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Pantothenic acid is incorporated into COENZYME A and protects cells against peroxidative damage by increasing the level of GLUTATHIONE., ... To test the functional effect of pantothenate on dermal fibroblasts, cells were cultured and in vitro proliferation tests were performed using a standardized scratch test procedure. For all three donors analyzed, a strong stimulatory effect of pantothenate at a concentration of 20 ug/mL on the proliferation of cultivated dermal fibroblasts was observed. To study the molecular mechanisms resulting in the proliferative effect of pantothenate, gene expression was analyzed in dermal fibroblasts cultivated with 20 ug/mL of pantothenate compared with untreated cells using the GeneChip Human Exon 1.0 ST Array. A number of significantly regulated genes were identified including genes coding for interleukin (IL)-6, IL-8, Id1, HMOX-1, HspB7, CYP1B1 and MARCH-II. Regulation of these genes was subsequently verified by quantitative real-time polymerase chain reaction analysis. Induction of HMOX-1 expression by pantothenol and pantothenic acid in dermal cells was confirmed on the protein level using immunoblots. Functional studies revealed the enhanced suppression of free radical formation in skin fibroblasts cultured with panthenol. In conclusion, these studies provided new insight in the molecular mechanisms linked to the stimulatory effect of pantothenate and panthenol on the proliferation of dermal fibroblasts. /Calcium pantotenate/, Coenzyme A (CoA) is the major acyl group carrier in intermediary metabolism. Hopantenate (HoPan), a competitive inhibitor of the pantothenate kinases, was used to chemically antagonize CoA biosynthesis. HoPan dramatically reduced liver CoA and mice developed severe hypoglycemia. Insulin was reduced, glucagon and corticosterone were elevated, and fasting accelerated hypoglycemia. Metabolic profiling revealed a large increase in acylcarnitines, illustrating the role of carnitine in buffering acyl groups to maintain the nonesterified CoASH level. HoPan triggered significant changes in hepatic gene expression that substantially increased the thioesterases, which liberate CoASH from acyl-CoA, and increased pyruvate dehydrogenase kinase 1, which prevents the conversion of CoASH to acetyl-CoA. These results identify the metabolic rearrangements that maintain the CoASH pool which is critical to mitochondrial functions, including gluconeogenesis, fatty acid oxidation, and the tricarboxylic acid and urea cycles. | |

| Record name | Pantothenic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01783 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Pantothenic Acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1020 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow viscous oil, Viscous oil, Viscous hygroscopic liquid | |

CAS No. |

79-83-4 | |

| Record name | (+)-Pantothenic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pantothenic Acid [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pantothenic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01783 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pantothenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-pantothenic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.118 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PANTOTHENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19F5HK2737 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Pantothenic Acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1020 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pantothenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000210 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

195ºC (D-Calcium Pantothenate salt), MELTING POINT: 170-172 °C /CA SALT/, < 25 °C | |

| Record name | Pantothenic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01783 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Pantothenic Acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1020 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pantothenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000210 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。